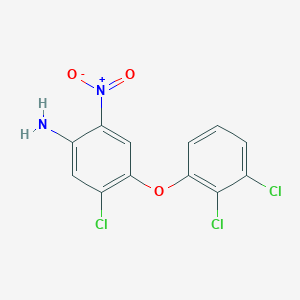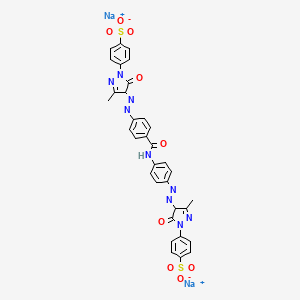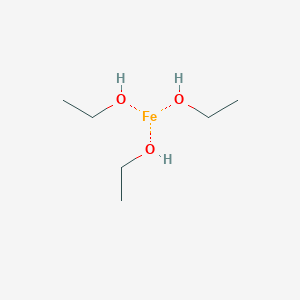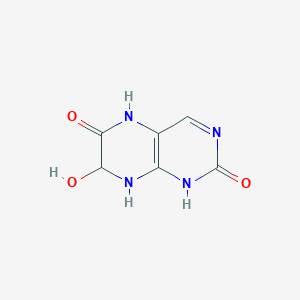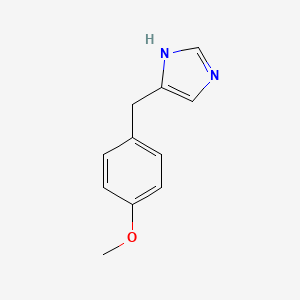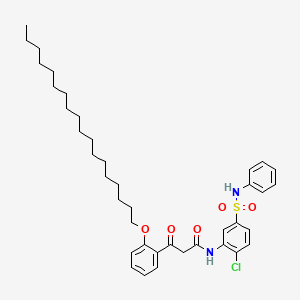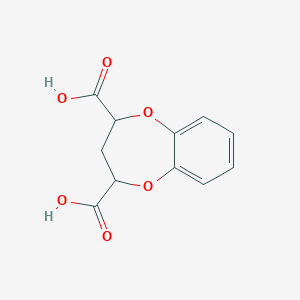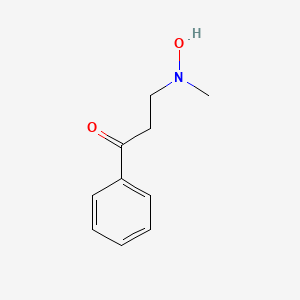
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of a hydroxy(methyl)amino group attached to the first carbon of the propanone chain, with a phenyl group attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxy(methyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction could produce 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-ol.
Applications De Recherche Scientifique
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanone: Lacks the hydroxy(methyl)amino group, resulting in different chemical properties and reactivity.
3-(Hydroxyamino)-1-phenylpropan-1-one: Similar structure but without the methyl group, leading to variations in biological activity.
1-Phenyl-2-propanone: A related compound with a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is unique due to the presence of both hydroxy and methyl groups on the amino moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
52266-34-9 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-[hydroxy(methyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3 |
Clé InChI |
XXEMTOFJZYTWMY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


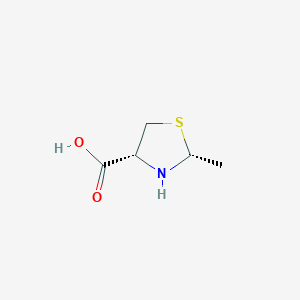
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)




